molecular formula C17H18N2O3 B5813950 N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide CAS No. 346695-09-8

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5813950
CAS No.: 346695-09-8
M. Wt: 298.34 g/mol
InChI Key: FICCPTRUZSVFDL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.13174244 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as metolachlor and acetochlor, which share a similar structure, are known to inhibit the synthesis of very-long-chain fatty acids (vlcfa) in plants . This suggests that N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide may have a similar target.

Mode of Action

Based on the mode of action of structurally similar compounds, it can be hypothesized that this compound may inhibit the activity of terminal enzymes in fatty acid biosynthesis . It likely binds to the enzyme and prevents it from attaching to the fatty acid substrate .

Biochemical Pathways

Similar compounds are known to inhibit fatty acid biosynthesis . This inhibition could potentially disrupt the production of important biomolecules, affecting the growth and development of the organism.

Pharmacokinetics

The molecular weight of a similar compound, acetochlor, is 269767 g/mol , which may provide some insight into the ADME properties of this compound.

Result of Action

Similar compounds are known to cause leakage of previously absorbed orthophosphate from the roots of susceptible species . This suggests that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, anaerobic conditions in the soil significantly reduced the adsorption of a similar compound, metolachlor, while also promoting its desorption . This suggests that environmental conditions such as soil aeration could similarly influence the behavior of this compound.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-4-13-8-5-7-11(2)16(13)18-17(20)14-9-6-10-15(12(14)3)19(21)22/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCPTRUZSVFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219095
Record name N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346695-09-8
Record name N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346695-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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